2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid
Description
2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid is a derivative of the c-MET kinase inhibitor capmatinib (INCB028060), where the methylamide group is replaced by a carboxylic acid functionality. This structural modification enables its use as a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins . The compound is synthesized via acid hydrolysis of capmatinib (2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide) using hydrochloric acid, yielding a fluorescent solid with a 75% yield . Unlike capmatinib, which is an FDA-approved drug for metastatic non-small cell lung cancer (NSCLC), the benzoic acid derivative is primarily utilized in preclinical research for PROTAC development .
Properties
IUPAC Name |
2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O2/c23-18-10-15(4-5-17(18)21(29)30)20-12-26-22-25-11-16(28(22)27-20)9-13-3-6-19-14(8-13)2-1-7-24-19/h1-8,10-12H,9H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQPUNCZEKUXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)O)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029714-88-2 | |
| Record name | CMC-583 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029714882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMC-583 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ22FPE9O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair. Aberrant c-Met activation, via mutations, amplification, and/or overexpression, is known to occur in many types of cancer.
Mode of Action
The compound selectively binds to the c-Met receptor, including the mutant variant produced by exon 14 skipping. This binding inhibits cancer cell growth driven by the mutant MET variant. The compound has a 10,000-fold selectivity for c-Met over a large panel of human kinase.
Biochemical Pathways
The compound’s interaction with the c-Met receptor affects multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK. These pathways are involved in cell proliferation, motility, migration, and invasion. Dysregulation of these pathways through MET amplification, mutation, and/or overexpression can promote the development and progression of several cancers.
Pharmacokinetics
The compound is absorbed orally with an estimated absorption extent of 49.6%. The maximum concentration of the compound in plasma is reached at 2 hours. The apparent mean elimination half-life of the compound in plasma is 7.84 hours. The compound is extensively metabolized and largely distributed to the peripheral tissue. The major metabolite, M16, is formed by lactam formation.
Biochemical Analysis
Biochemical Properties
The compound interacts with the MET receptor, a tyrosine kinase, and acts as an inhibitor. It is involved in the dysregulation of kinase pathways, which are often associated with cancer and other diseases
Cellular Effects
2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. It binds to the MET receptor, inhibiting its function. This can lead to changes in gene expression and other downstream effects. The exact molecular mechanism of action is still being studied.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Biological Activity
The compound 2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure combines elements from quinoline and imidazotriazine, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a fluorine atom at the para position of the benzoic acid moiety and a quinoline derivative linked via a methylene bridge to an imidazotriazine core.
| Property | Value |
|---|---|
| Molecular Weight | 385.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.5 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
In vitro assays demonstrated that the compound induces apoptosis in these cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a mechanism involving mitochondrial dysfunction.
Antimicrobial Activity
The compound also displays antimicrobial properties against several pathogens. In particular, it has shown efficacy against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were reported to be significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.
Enzyme Inhibition
Research has revealed that this compound acts as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has been identified as a potent inhibitor of dihydroorotate dehydrogenase , an enzyme critical in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent study involving xenograft models of human breast cancer, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation assessed the synergistic effects of this compound when combined with established chemotherapeutics such as doxorubicin. The combination therapy exhibited enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid exhibit promising anticancer properties. Specifically, imidazo[1,2-b][1,2,4]triazin derivatives have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. The quinoline moiety is known for enhancing bioactivity and selectivity towards cancer cells.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Quinoline derivatives are often investigated for their antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of certain pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
Organic Electronics
Due to its unique electronic properties, this compound is being studied for applications in organic electronics. The presence of fluorine can enhance the stability and charge mobility of organic semiconductors. This compound could be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photovoltaic Applications
The compound's ability to absorb light efficiently makes it suitable for use in dye-sensitized solar cells (DSSCs). Research into its photophysical properties shows promise for enhancing the efficiency of solar energy conversion.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of imidazo[1,2-b][1,2,4]triazin derivatives and their evaluation against various cancer cell lines. The results showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Study 2: Organic Electronics
Research conducted at a leading university focused on the application of fluorinated compounds in OLED technology. The study demonstrated that incorporating fluorinated imidazo compounds improved charge transport properties and device stability compared to non-fluorinated analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
- The carboxylic acid group in the benzoic acid derivative enables covalent conjugation to E3 ligase ligands (e.g., VHL or cereblon) via amide bond formation, a critical feature absent in capmatinib .
- Capmatinib’s methylamide group enhances its pharmacokinetic properties, including oral bioavailability, whereas the benzoic acid derivative exhibits higher reactivity for chemical modifications .
Pharmacological and Mechanistic Differences
- Capmatinib : Directly inhibits c-MET kinase activity by competing with ATP, reducing downstream signaling pathways (e.g., RAS-MAPK, PI3K-AKT). It is selective for c-MET but also modulates EGFR cross-talk .
- Benzoic Acid Derivative : Serves as a warhead in PROTACs, enabling targeted protein degradation by recruiting E3 ubiquitin ligases to c-MET. For example, PROTAC 48-287 achieves a 68% yield and demonstrates potent degradation in cellular assays .
- Other Analogs : Derivatives like 2-fluoro-N-(pyridin-2-ylmethyl)-4-(...)benzamide (CAS: 1029714-23-5) retain c-MET inhibition but lack PROTAC functionality due to the absence of a reactive carboxylic acid group .
Preclinical Data and Yield Comparisons
Q & A
Basic: What is the primary mechanism of action of this compound in cancer research?
Answer:
The compound acts as a selective, ATP-competitive inhibitor of cMET (hepatocyte growth factor receptor), a tyrosine kinase implicated in tumor growth, metastasis, and resistance to therapies. It disrupts cMET-mediated signaling pathways, including downstream phosphorylation of ERK and AKT, and indirectly modulates EGFR cross-talk . Preclinical studies demonstrate anti-neoplastic activity via apoptosis induction and suppression of tumor cell proliferation in cMET-dependent models. Researchers should validate target engagement using phosphorylation assays (e.g., Western blot for p-cMET) and downstream effector analysis (e.g., p-ERK/p-AKT) in cell lines with cMET amplification or overexpression .
Basic: Which experimental assays are recommended for assessing inhibitory activity against cMET?
Answer:
Key assays include:
Combination with flow cytometry (Annexin V/PI staining) is advised to confirm apoptosis induction .
Advanced: How to design experiments evaluating efficacy in combination therapies (e.g., with gemcitabine)?
Answer:
Experimental Design:
- In Vivo Models: Use patient-derived xenografts (PDX) or orthotopic pancreatic cancer models with cMET overexpression. Treat cohorts with (a) compound monotherapy, (b) gemcitabine alone, (c) combination, and (d) vehicle control .
- Dosing Schedule: Administer the compound orally (e.g., 30 mg/kg BID) alongside gemcitabine (100 mg/kg weekly) to mimic clinical protocols.
- Endpoints: Measure tumor volume (caliper), metastatic burden (bioluminescence imaging), and survival. Validate pharmacodynamic effects via immunohistochemistry (IHC) for p-cMET and Ki67.
- Synergy Analysis: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software .
Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
Discrepancies often arise from poor pharmacokinetics (PK) or tumor microenvironment factors. Mitigation strategies include:
- PK/PD Modeling: Measure plasma/tumor drug levels via LC-MS/MS to correlate exposure with target inhibition.
- Bioavailability Optimization: Formulate the compound with solubility enhancers (e.g., hydroxypropyl-β-cyclodextrin) or use nanoparticle delivery.
- Tissue Penetration Studies: Utilize microdialysis or MALDI imaging to assess intratumoral distribution.
- Resistance Models: Generate cMET-mutant cell lines (e.g., D1228H) to test compound efficacy under acquired resistance conditions .
Advanced: How to address off-target effects, particularly EGFR modulation?
Answer:
While selective for cMET, the compound may impair EGFR cross-activation. To isolate off-target effects:
- Selectivity Profiling: Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target hits.
- CRISPR/Cas9 Knockout: Generate cMET-/- or EGFR-/- isogenic cell lines to dissect pathway-specific effects.
- Computational Docking: Perform molecular dynamics simulations to assess binding specificity to cMET vs. EGFR ATP pockets.
- Dose Titration: Use sub-IC₅₀ concentrations to minimize off-target activity while retaining cMET inhibition .
Advanced: What methodologies bridge preclinical findings to clinical trial design?
Answer:
Critical Steps:
- Biomarker-Driven Enrollment: Select patients with cMET amplification (FISH) or overexpression (IHC ≥ 2+).
- Phase I Dose Escalation: Use a 3+3 design with pharmacokinetic sampling to establish MTD and RP2D. Monitor p-cMET in circulating tumor cells (CTCs) as a PD marker .
- Combination Trials: Co-administer with standard therapies (e.g., gemcitabine in pancreatic cancer) using staggered dosing to mitigate toxicity.
- Adaptive Trial Design: Incorporate real-time biomarker data (e.g., cfDNA for cMET status) to adjust eligibility or dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
